2,6-Dichlorophenylacetic acid

Description

Nomenclature and Chemical Identification

The precise identification of 2,6-Dichlorophenylacetic acid is established through standardized chemical nomenclature and registry numbers. These identifiers are crucial for unambiguous reference in scientific literature and databases.

Molecular Weight: The molar mass of the compound is205.04 g/mol.lgcstandards.comsigmaaldrich.compharmaffiliates.comlookchem.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Citations |

|---|---|---|

| IUPAC Name | 2-(2,6-dichlorophenyl)acetic acid | lgcstandards.com, thermofisher.com, chemspider.com, nih.gov |

| CAS Number | 6575-24-2 | lgcstandards.com, thermofisher.com, , sigmaaldrich.com, nih.gov |

| Molecular Formula | C₈H₆Cl₂O₂ | lgcstandards.com, usp.org, pharmaffiliates.com, nih.gov |

| Molecular Weight | 205.04 g/mol | lgcstandards.com, sigmaaldrich.com, pharmaffiliates.com, lookchem.com |

Synonyms: Over the years, this compound has been referred to by various names in literature and commercial catalogs.lgcstandards.comchemspider.comlookchem.com

Table 2: Synonyms for this compound

| Synonym |

|---|

| (2,6-Dichlorophenyl)acetic acid |

| 2,6-Dichlorobenzeneacetic acid |

Citations for synonyms: lgcstandards.com, chemspider.com, naarini.com, pharmaffiliates.com, lookchem.com

Historical Context and Significance in Chemical Sciences

The historical context of chlorinated phenylacetic acids is rooted in the extensive research on plant growth regulators and herbicides that began in the 1940s. This era saw the discovery and synthesis of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which spurred broad interest in the biological effects of chlorinated aromatic acids. mt.govwikipedia.org

While not a herbicide itself, this compound emerged as a compound of significant interest in different areas of chemical and biomedical science. Its primary significance lies in its role as a versatile building block in organic synthesis and as a research chemical.

In the pharmaceutical industry, this compound is recognized as a key intermediate or starting material in the synthesis of active pharmaceutical ingredients (APIs). lgcstandards.compharmaffiliates.com Notably, it is associated with the production of Guanfacine, a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). lgcstandards.comnaarini.com

Furthermore, in the field of biochemistry, this compound has been identified as an inhibitor of certain enzymes. Research has shown it to inhibit isopenicillin N synthase (IPNS) and acyl-CoA: 6-APA acyltransferase. naarini.comchemicalbook.com It is also studied as part of a group of phenylacetate derivatives that exhibit cytostatic activity against tumor cells, highlighting its potential in cancer research. lookchem.comnaarini.comchemicalbook.com Its utility in purification processes includes its crystallization from aqueous ethanol. chemicalbook.com

Early Descriptions and Characterization

First described in scientific literature in the mid-20th century, this compound was synthesized and characterized as part of broader investigations into the properties of halogen-substituted phenylacetic acids. scispace.com Initial studies focused on its synthesis from 2,6-dichlorotoluene through a series of chemical reactions, including chlorination, cyanation, and subsequent hydrolysis to yield the final acid. scispace.com

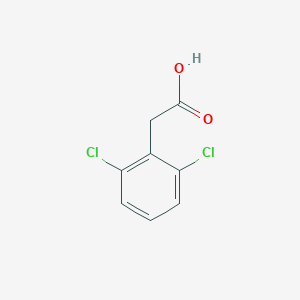

Early characterization of the compound established its fundamental physical and chemical properties. It is described as a white crystalline solid with a melting point in the range of 158-161 °C. guidechem.comchemicalbook.comchemicalbook.comvwr.com Its molecular formula is C8H6Cl2O2, and it has a molecular weight of approximately 205.04 g/mol . guidechem.comchemicalbook.com The structure consists of a phenyl group substituted with two chlorine atoms at the 2 and 6 positions, attached to an acetic acid moiety. guidechem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C8H6Cl2O2 | guidechem.comchemicalbook.com |

| Molecular Weight | ~205.04 g/mol | guidechem.comchemicalbook.com |

| Appearance | White crystalline solid | guidechem.com |

| Melting Point | 158-161 °C | chemicalbook.comchemicalbook.comvwr.com |

| Boiling Point | 316 °C | chemicalbook.comvwr.com |

| Solubility | Sparingly soluble in water | guidechem.com |

Differentiation from Related Chlorinated Phenylacetic Acid Derivatives

The biological and chemical activity of chlorinated phenylacetic acids is highly dependent on the number and position of chlorine atoms on the phenyl ring. researchgate.net this compound is one of several dichlorinated isomers, each with distinct properties.

For instance, research has shown that the substitution pattern significantly influences the compound's behavior. While 2,6-disubstitution in phenoxyacetic acids can lead to a loss of auxin activity, the same substitution in benzoic and phenylacetic acids can enhance it. scispace.com This highlights the importance of distinguishing between isomers like 2,4-dichlorophenylacetic acid (2,4-D), a well-known herbicide, and this compound. wikipedia.org While both are dichlorinated phenylacetic acids, their differing chlorine positions result in different biological effects.

The activity of various chlorinated phenylacetic acids has been studied in plant growth regulation, with compounds like the 2,3-dichloro- and 2,3,6-trichloro- derivatives showing high activity. researchgate.net In contrast, 3,5-dichlorophenylacetic acid showed varied activity in different tests. researchgate.net These findings underscore the nuanced structure-activity relationships within this class of compounds.

Table 2: Comparison of Selected Chlorinated Phenylacetic Acid Derivatives

| Compound | Key Differentiating Features | References |

|---|---|---|

| This compound | Chlorine atoms at the ortho positions; noted for its use as a chemical intermediate and specific biological activities. | guidechem.comgoogle.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | A phenoxyacetic acid derivative, widely used as a systemic herbicide. wikipedia.org | wikipedia.org |

| o-Chlorophenylacetic acid | A monochlorinated derivative, serving as a precursor in various syntheses. ontosight.aikajay-remedies.com | ontosight.aikajay-remedies.com |

| 2,4-Dichlorobenzoic acid | A benzoic acid derivative, also shown to inhibit certain enzymes. nih.gov | nih.gov |

Role as a Chemical Intermediate

A primary area of academic and industrial interest in this compound is its function as a key chemical intermediate. guidechem.comgoogle.com It serves as a building block in the synthesis of more complex molecules, particularly pharmaceuticals and other biologically active compounds. google.com

One of the most significant applications of this compound is in the synthesis of Guanfacine, a medication used to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). google.com The synthesis of Guanfacine often involves the conversion of this compound into its corresponding methyl ester, this compound Methyl Ester, as an intermediate step. scbt.com

Furthermore, research has explored its role in synthesizing other novel compounds with potential therapeutic applications. For example, it has been used as a precursor for compounds that exhibit cytostatic activity against tumor cells. guidechem.comnaarini.com It is also an inhibitor of enzymes like isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase. guidechem.comnaarini.com The preparation of this compound itself has been the subject of various studies, aiming for more efficient and environmentally friendly synthetic routes. chemicalbook.comgoogle.com These methods include starting from materials like 2,6-dichlorotoluene or cyclohexanone. scispace.comgoogle.com

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2,6-dichlorotoluene | |

| 2,4-dichlorophenylacetic acid (2,4-D) | |

| 2,3-dichloro-phenylacetic acid | |

| 2,3,6-trichloro-phenylacetic acid | |

| 3,5-dichlorophenylacetic acid | |

| 2,4-Dichlorophenoxyacetic acid | |

| o-Chlorophenylacetic acid | |

| 2,4-Dichlorobenzoic acid | |

| Guanfacine | |

| This compound Methyl Ester | |

| isopenicillin N synthase (IPNS) | |

| acyl-CoA:6-APA acyltransferase | |

| cyclohexanone | |

| 2,2,6,6-tetrachlorocyclohexanone | |

| malonic acid diester | |

| 2,6-dichlorobenzyl alcohol | |

| 2,6-dichlorobenzyl chloride |

Propriétés

IUPAC Name |

2-(2,6-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAILOOQFZNOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041633 | |

| Record name | Benzeneacetic acid, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6575-24-2 | |

| Record name | 2,6-Dichlorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8G025CX8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the primary synthetic routes for 2,6-dichlorophenylacetic acid, and how can reaction conditions be optimized?

The compound is synthesized via acid chloride intermediates or esters reacting with nucleophiles like guanidine, as seen in pharmaceutical applications (e.g., guanfacin synthesis). Key steps include cyanidation and alkaline hydrolysis of precursors like 2,6-dichlorobenzyl chloride. Reaction optimization involves controlling temperature, pH, and catalyst selection to minimize side products and maximize yield (>84%) . Purity is validated using HPLC or GC-MS to ensure compliance with pharmacopeial standards (e.g., USP) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation requires a combination of:

Q. What are the standard protocols for detecting this compound in pharmaceutical formulations?

USP guidelines recommend reverse-phase HPLC with mobile phases containing acetonitrile and phosphate buffers. System suitability requires resolution ≥4.0 between this compound and active pharmaceutical ingredients (e.g., guanfacine). Quantitation limits are typically 0.023 mg/mL, with recovery rates validated against spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic refinement for this compound?

Discrepancies in NMR or X-ray data may arise from polymorphism or solvent inclusion. Strategies include:

Q. What methodologies are effective for profiling impurities or degradation products of this compound in drug formulations?

Advanced impurity profiling involves:

- Forced degradation studies : Exposing the compound to heat, light, or hydrolytic conditions to simulate stability challenges.

- LC-MS/MS : Identifying trace impurities (e.g., dichlorophenol derivatives) via fragmentation patterns.

- Comparative analysis : Cross-referencing degradation products with synthetic intermediates (e.g., 2,6-dichlorobenzyl chloride) .

Q. How does this compound behave in environmental matrices, and what analytical approaches quantify its persistence?

Environmental fate studies use:

- Adsorption assays : Biochar or metal-organic frameworks (MOFs) to assess binding efficiency (e.g., Box-Behnken design for optimization).

- GC-ECD/GC-MS : Detecting residues in water or soil at sub-ppm levels, validated via surrogate recovery tests (54–150% recovery criteria) .

Q. What computational tools predict the physicochemical properties or reactivity of this compound?

- ACD/Labs Percepta : Estimates logP, pKa, and solubility using QSPR models.

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reaction pathways with electrophiles.

- ChemSpider databases : Provide curated spectral and structural data for cross-validation .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.